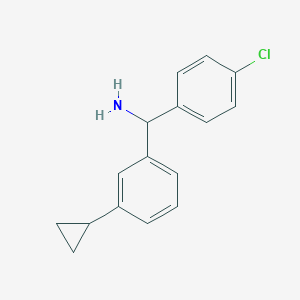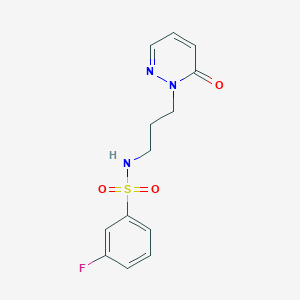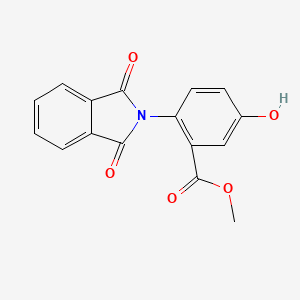![molecular formula C22H24N2O4 B2612215 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide CAS No. 898465-23-1](/img/structure/B2612215.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in scientific research or industry. It contains a quinoline group, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the reaction of a quinoline derivative with a cyclopropanecarbonyl chloride .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Cyclopropanols have been used in the synthesis of γ-carbonyl quinones, showing potential in the creation of cytotoxic natural products like 4,6-dimethoxy-2,5-quinodihydrochalcone and evelynin. This method leverages C-H activation of quinones using cyclopropanols under mild conditions, highlighting a radical strategy for synthesizing complex quinone structures (Ilangovan et al., 2013).
Photodynamic Therapy (PDT) for Cancer Treatment
Research on organometallic rhenium(I) compounds has explored their potential as photodynamic therapy (PDT) photosensitizers. Studies have shown that certain Re(I) tricarbonyl complex derivatives are effective singlet oxygen generators in a lipophilic environment, demonstrating significant cytotoxicity towards cancer cells upon light irradiation. This suggests their utility in developing cancer cell-specific PDT agents (Leonidova et al., 2014).
Neuropharmacology and Psychoactive Compound Development
The psycho- and neurotropic profiling of novel quinolinone derivatives has revealed substances with specific sedative effects and considerable anti-amnesic and antihypoxic activities. These findings suggest their potential for further studies as promising psychoactive compounds, indicating a wide application in neuropharmacology (Podolsky et al., 2017).
Material Science and Dye Development
Azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one have been synthesized and characterized, displaying varied ultraviolet–visible absorption spectra based on the solvent and substituents used. These dyes, with their specific tautomeric structures and ionization constants, contribute to advancements in material science, especially in developing novel dyes with unique properties (Rufchahi & Gilani, 2012).
Hypoxia-Selective Cytotoxins
Quinoxaline 1,4-dioxides have been investigated for their hypoxia-selective cytotoxic properties, which could be beneficial in targeting tumor environments. This research aligns with the ongoing search for anticancer agents that selectively target hypoxic tumor cells without affecting healthy tissues (Ganley et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-7-3-6-17(20(19)28-2)21(25)23-16-11-10-14-5-4-12-24(18(14)13-16)22(26)15-8-9-15/h3,6-7,10-11,13,15H,4-5,8-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTOSFDVLYQMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


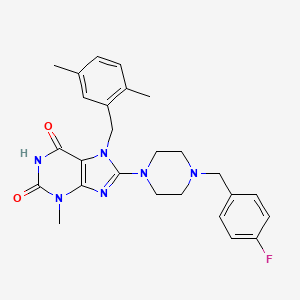
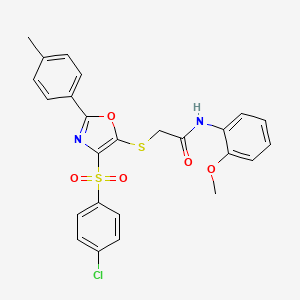
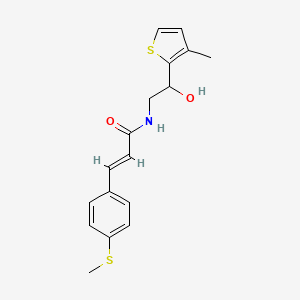

![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)
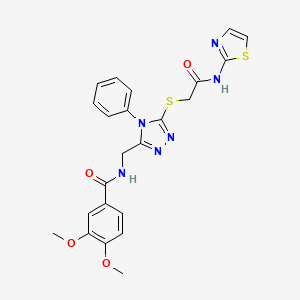
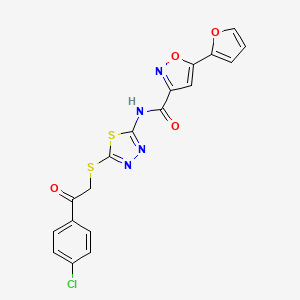
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)

